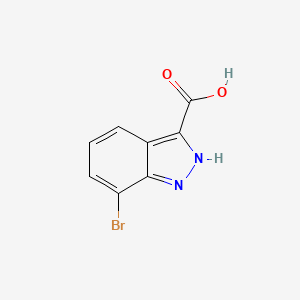

7-Bromo-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652946 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-71-7 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 7-Bromo-1H-indazole-3-carboxylic acid: A Technical Guide to NMR Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Bromo-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation and quality control of this important heterocyclic compound. This guide will delve into the anticipated ¹H and ¹³C NMR spectral features, supported by data from analogous structures and established spectroscopic principles. Furthermore, it will lay out a detailed, self-validating protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in experimental workflows.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole core is a prevalent scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities. The precise substitution pattern, including the bromine atom at the 7-position and the carboxylic acid at the 3-position, imparts specific physicochemical properties that are critical for molecular interactions with biological targets.

Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This guide will provide the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, we can confidently predict the spectral features based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related indazole derivatives.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indazole ring, as well as exchangeable protons from the N-H and carboxylic acid groups. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the inherent electronic structure of the indazole ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.0 - 8.2 | d | ~8.0 |

| H-5 | ~7.3 - 7.5 | t | ~7.5 |

| H-6 | ~7.6 - 7.8 | d | ~7.0 |

| NH (1-position) | >13.0 | br s | - |

| COOH | ~12.0 - 13.0 | br s | - |

-

Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring portion of the indazole will appear in the aromatic region of the spectrum. H-4 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent pyrazole ring and the C-3 carboxylic acid. H-6 will also be downfield-shifted due to the influence of the neighboring bromine atom. H-5, situated between two other protons, will likely appear as a triplet. The coupling constants will be typical for ortho and meta relationships in a benzene ring.

-

NH and COOH Protons: The N-H proton of the indazole ring and the carboxylic acid proton are expected to be broad singlets and significantly downfield-shifted due to hydrogen bonding and their acidic nature. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-3 | ~140 - 145 |

| C-3a | ~140 - 142 |

| C-7a | ~125 - 128 |

| C-4 | ~128 - 130 |

| C-5 | ~122 - 125 |

| C-6 | ~115 - 118 |

| C-7 | ~110 - 113 |

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield-shifted signal in the spectrum.[5]

-

Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3 and C-3a are expected to be in the downfield region. The bromine-substituted carbon, C-7, will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating steps that confirm sample integrity and instrument performance.

Sample Preparation

-

Material: Use high-purity this compound (purity >97%).[6]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the excellent solubility of the compound and its ability to slow down the exchange of labile N-H and O-H protons, often allowing for their observation.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectroscopic data of this compound. By leveraging predictive data based on analogous compounds and established principles, researchers can confidently interpret experimental spectra. The detailed experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental for the unambiguous structural confirmation required in research, development, and quality control settings. The application of this guide will facilitate the efficient and accurate characterization of this important heterocyclic compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. This compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Structural Elucidation of 7-Bromo-1H-indazole-3-carboxylic acid: A Workflow for Drug Discovery Intermediates

Executive Summary: 7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate for various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Its three-dimensional structure and intermolecular interactions in the solid state are critical determinants of its physicochemical properties, stability, and reactivity. While a definitive crystal structure has not been publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD), this guide serves as an authoritative framework for researchers and drug development professionals. It outlines the complete experimental and analytical workflow required to synthesize, crystallize, and definitively characterize the molecular and supramolecular structure of this compound using single-crystal X-ray diffraction (SCXRD).

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, acting as a bioisostere of indole.[2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for the design of potent enzyme inhibitors, particularly protein kinase inhibitors.[3] The strategic placement of a bromine atom at the 7-position, as in this compound, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The carboxylic acid at the 3-position provides a crucial anchor point for forming amides or esters, enabling the construction of diverse compound libraries.[4]

Understanding the precise three-dimensional arrangement of these functional groups is paramount. Crystal structure analysis provides unambiguous data on molecular geometry, conformation, and, most importantly, the non-covalent interactions—such as hydrogen and halogen bonds—that govern crystal packing.[5] This knowledge is invaluable for predicting solid-state behavior, guiding polymorph screening, and informing the rational design of next-generation therapeutics.

Part I: Synthesis and High-Quality Crystal Growth

The primary prerequisite for SCXRD is the availability of high-purity material and the successful growth of single crystals of sufficient size and quality.

Proposed Synthesis Protocol

This protocol is based on established methodologies for the bromination of indazole derivatives.[6][7] The core principle is the electrophilic aromatic substitution on the indazole ring, where the solvent and temperature are controlled to favor substitution at the desired position.

Step-by-Step Synthesis:

-

Dissolution: Suspend 1.0 equivalent of Indazole-3-carboxylic acid in glacial acetic acid.[8] Heat the suspension to ~110-120 °C to achieve complete dissolution.

-

Temperature Adjustment: Cool the clear solution to approximately 90 °C. This temperature is critical; it is high enough to maintain solubility and promote the reaction while low enough to control the reaction rate and minimize side products.

-

Bromination: Prepare a solution of 2.0 equivalents of bromine in a minimal amount of glacial acetic acid. Add this solution dropwise to the heated indazole-3-carboxylic acid solution over 30 minutes. The slow addition is crucial to prevent localized high concentrations of bromine, which could lead to over-bromination.

-

Reaction: Maintain the reaction mixture at 90 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the aqueous solution.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and dry under vacuum. The crude this compound can be further purified by recrystallization.

Single Crystal Growth Methodology

Growing X-ray quality crystals is often an empirical process, but a logical selection of solvents and techniques increases the probability of success. The goal is to allow molecules to self-assemble slowly and orderly into a crystalline lattice.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/heptane mixture) to near-saturation in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of crystals.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a moderately polar solvent (e.g., dimethylformamide - DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a less polar, miscible "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[9]

Synthesis and Crystallization Workflow Diagram

Caption: Workflow from synthesis to single crystal growth.

Part II: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, its structure can be determined.

Data Collection and Processing

-

Crystal Mounting: A single crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Diffraction Experiment: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of thousands of reflected spots) is recorded on a detector.

-

Data Reduction: The raw data are processed to determine the unit cell dimensions, assign a space group, and integrate the intensities of each reflection. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[10]

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map.

-

Structure Solution: Programs like SHELXS or Olex2 are used, often employing "direct methods," to determine the initial positions of the atoms.[10]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Part III: Interpretation of Structural Data

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information needed to analyze the structure.

Hypothetical Crystallographic Data Table

The following table presents representative data expected for a compound like this compound, for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₈H₅BrN₂O₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight (M_r) | 241.05 | Molecular mass. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[11] |

| Space Group | P2₁/c | Defines the complete symmetry operations within the unit cell. |

| a, b, c (Å) | a = 7.5, b = 15.0, c = 7.8 | The lengths of the unit cell edges. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes in a monoclinic system.[11] |

| Volume (ų) | 875 | The volume of one unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Calculated Density (g/cm³) | 1.825 | The theoretical density of the crystal. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower values are better. |

| wR₂ (all data) | < 0.15 | Another measure of the agreement between the model and the experimental data. |

Analysis of Supramolecular Assembly: The Hydrogen Bonding Network

The most insightful information from a crystal structure often comes from analyzing the intermolecular interactions that build the three-dimensional lattice.[12] For this compound, the functional groups strongly suggest a robust and predictable hydrogen-bonding network.

-

Carboxylic Acid Dimer: The carboxylic acid moiety is a powerful hydrogen bond donor (O-H) and acceptor (C=O). It is overwhelmingly likely to form a classic centrosymmetric R²₂(8) homodimer with a neighboring molecule via a pair of strong O-H···O hydrogen bonds.[11] This is one of the most stable and common motifs in organic crystal engineering.

-

Indazole N-H Interactions: The indazole N-H group is also a potent hydrogen bond donor. It will likely interact with a strong acceptor on an adjacent molecule. This could be the carbonyl oxygen of the carboxylic acid (forming a C=O···H-N bond) or the non-protonated nitrogen of another indazole ring (forming a N···H-N bond), linking the primary dimers into tapes or sheets.

-

Halogen Bonding: The bromine atom at the 7-position is electron-rich but can also exhibit an electropositive region (a σ-hole) capable of forming a halogen bond with an electron-rich atom, such as a carbonyl oxygen (C=O···Br-C).[13] While weaker than hydrogen bonds, these interactions can play a crucial role in directing the final crystal packing.

Diagram of a Probable Hydrogen Bonding Motif

Caption: Probable hydrogen bonding: Carboxylic acid dimers linked by N-H···O bonds.

Conclusion

The structural analysis of this compound is a critical step in leveraging its full potential as a pharmaceutical intermediate. This guide provides a comprehensive, self-validating workflow—from rational synthesis and crystallization to advanced X-ray diffraction analysis and interpretation. By elucidating the precise molecular geometry and the intricate network of intermolecular forces, researchers can gain fundamental insights into the solid-state properties of this valuable compound, thereby accelerating the data-driven design and development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory | MDPI [mdpi.com]

The Indazole Nucleus Brominated at the 7-Position: A Physicochemical Deep Dive for the Medicinal Chemist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules.[1] Strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of a compound's pharmacological profile. Among the various substitutions, the introduction of a bromine atom at the 7-position offers a unique vector for modulating physicochemical properties critical for drug efficacy. This technical guide provides an in-depth exploration of the core physicochemical characteristics of 7-bromo-substituted indazoles, offering both theoretical insights and practical methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.

The Strategic Importance of the 7-Bromo-Indazole Moiety

The indazole ring system, a fusion of benzene and pyrazole rings, presents a versatile template for engaging with biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the indazole core dictates its interaction with target proteins and its overall disposition in a biological system.

The 7-position of the indazole ring is of particular interest. Substitution at this position can significantly influence the molecule's electronic distribution and steric profile, thereby impacting its binding affinity and selectivity. The introduction of a bromine atom, a halogen with a unique combination of size, electronegativity, and lipophilicity, offers several strategic advantages:

-

Modulation of Lipophilicity: The bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.

-

Electronic Effects: As a weakly deactivating group, bromine can influence the pKa of the indazole nitrogen atoms, which in turn affects the compound's ionization state at physiological pH.

-

Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

-

Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further diversification through various cross-coupling reactions.[2]

Understanding and quantifying the impact of the 7-bromo substitution on the fundamental physicochemical properties of the indazole core is paramount for rational drug design.

Core Physicochemical Properties of 7-Bromo-Substituted Indazoles: A Quantitative Perspective

A comprehensive understanding of a compound's physicochemical profile is a prerequisite for successful drug development. For 7-bromo-substituted indazoles, the following parameters are of critical importance.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder formulation development and lead to erratic in vivo performance.[3] For 7-bromo-substituted indazoles, the inherent lipophilicity imparted by the bromine atom can pose solubility challenges. Therefore, accurate determination of both kinetic and thermodynamic solubility is essential.

Table 1: Physicochemical Properties of 7-Bromo-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [4] |

| Molecular Weight | 197.03 g/mol | [4] |

| Melting Point | 126-130 °C | [4] |

| pKa (Predicted) | 11.82 ± 0.40 | [5] |

| XLogP3 (Computed) | 2.2 | [6] |

| Solubility | Data not extensively reported in the literature, but generally soluble in organic solvents like DMSO and DMF.[7] |

Acidity and Basicity (pKa)

The pKa of a molecule dictates its ionization state at a given pH. For indazoles, the two nitrogen atoms of the pyrazole ring can act as proton acceptors (basic) or donors (acidic). The position of the bromine atom at the 7-position is expected to influence the pKa due to its electron-withdrawing inductive effect. Accurate pKa determination is crucial for predicting a compound's behavior in different physiological compartments and for understanding its potential for salt formation.[8]

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a bromine atom to the indazole scaffold generally increases its lipophilicity. The distribution coefficient (LogD) provides a more physiologically relevant measure of lipophilicity for ionizable compounds, as it takes into account the pH of the medium.

Experimental Protocols for Physicochemical Profiling

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided. These methods are tailored for the characterization of heterocyclic compounds like 7-bromo-substituted indazoles, which may exhibit limited aqueous solubility.

Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[9] The shake-flask method is the gold standard for its determination.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the 7-bromo-substituted indazole (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

-

Phase Separation: After incubation, separate the solid and liquid phases by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.

Determination of pKa for Poorly Soluble Compounds

For compounds with low water solubility, potentiometric titration in a co-solvent system followed by extrapolation to aqueous conditions is a robust method for pKa determination.[11][12]

Experimental Workflow for pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of solutions of the 7-bromo-substituted indazole in different ratios of a co-solvent (e.g., methanol or dioxane) and water. Ensure the compound is fully dissolved in each mixture.[12]

-

Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide, while monitoring the pH using a calibrated electrode.[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the curve corresponds to the apparent pKa (pKa) in that specific co-solvent mixture.

-

Extrapolation: Plot the determined pKa values against the mole fraction of the organic co-solvent. Extrapolate the resulting line to zero co-solvent concentration to obtain the aqueous pKa value. The Yasuda-Shedlovsky method is a commonly used extrapolation technique.[14]

Determination of Lipophilicity (LogP) by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values, especially for compounds that are sparingly soluble in water.[15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.

Experimental Workflow for LogP Determination by RP-HPLC

Caption: Workflow for LogP Determination by RP-HPLC.

Step-by-Step Protocol:

-

Standard Selection: Choose a set of reference compounds with known LogP values that span the expected lipophilicity range of the 7-bromo-substituted indazole.

-

Chromatography: Perform isocratic HPLC runs using a C18 column and a series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and water.

-

Data Collection: For each compound (standards and test compound), determine the retention time (tR) and the column dead time (t0).

-

Capacity Factor Calculation: Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0.

-

Extrapolation: For each compound, plot log(k') versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'w).

-

Calibration and LogP Determination: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k'w) values. Determine the LogP of the 7-bromo-substituted indazole by interpolating its log(k'w) value on this calibration curve.[16]

Impact of 7-Bromo Substitution on Physicochemical Properties: A Discussion

The introduction of a bromine atom at the 7-position of the indazole ring induces predictable yet significant changes in its physicochemical properties.

-

Increased Lipophilicity: The primary effect of the bromine atom is an increase in lipophilicity. This is reflected in a higher LogP value compared to the unsubstituted indazole. This enhanced lipophilicity can improve membrane permeability but may also lead to decreased aqueous solubility and increased plasma protein binding.

-

Influence on pKa: The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the indazole nitrogens, resulting in a lower pKa for the conjugate acid. Conversely, it will increase the acidity of the N-H proton, leading to a lower pKa for the neutral species. This shift in pKa can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.

Conclusion

The 7-bromo-substituted indazole is a valuable scaffold in drug discovery, offering a unique combination of properties that can be exploited for the development of novel therapeutics. A thorough understanding and a robust experimental evaluation of its core physicochemical properties—solubility, pKa, and lipophilicity—are essential for navigating the complexities of the drug development process. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists working with this important class of molecules, enabling a more rational and efficient approach to the design and optimization of 7-bromo-indazole-based drug candidates.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 7-Bromo-1H-indazole | 53857-58-2 [amp.chemicalbook.com]

- 6. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of the 7-Bromo Group in Indazole Chemistry: Electronic Effects and Reactivity

An In-Depth Technical Guide:

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved drugs like Pazopanib and Axitinib.[1][2] Among its many derivatives, 7-bromo-1H-indazole stands out as a uniquely versatile and powerful building block for the synthesis of complex molecular architectures.[3][4][5] The strategic placement of the bromine atom at the C7 position imparts a distinct set of electronic properties that profoundly influence the molecule's reactivity. This guide provides an in-depth exploration of these electronic effects and delineates the principal reaction pathways they enable, with a focus on palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes mechanistic principles with field-proven experimental protocols to serve as a comprehensive resource for leveraging 7-bromoindazole in advanced chemical synthesis.

The Electronic Signature of the 7-Bromo Substituent

The reactivity of the 7-bromoindazole core is fundamentally governed by the dual electronic nature of the bromine atom. It exerts both a powerful, distance-dependent inductive effect and a position-dependent resonance effect.

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the indazole ring system through the C-Br sigma bond. This effect is strongly deactivating, reducing the nucleophilicity of the aromatic core and making it less susceptible to electrophilic attack compared to unsubstituted indazole. This electron withdrawal also increases the acidity of the N-H proton at the N1 position.

-

Resonance Effect (+M / +R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal and is key to understanding its directing influence in electrophilic substitution reactions.

These competing effects can be quantitatively described using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria for substituted benzene derivatives.[6][7][8]

Table 1: Hammett Substituent Constants (σ) for Bromine

| Constant | Value | Implication |

| σ_meta | +0.39 | Indicates a strong electron-withdrawing effect, primarily through induction. |

| σ_para | +0.23 | Shows a net electron-withdrawing effect, where the -I effect outweighs the +M effect. |

The positive values confirm that bromine is a deactivating group. The larger value for the meta position reflects the dominance of the inductive effect, while the smaller para value shows the partial cancellation by the resonance effect. In 7-bromoindazole, the bromine atom's influence is analogous to that of an ortho substituent, where both effects, plus steric hindrance, are significant.

Caption: Inductive and resonance effects of the 7-bromo group.

Synthetic Utility: A Hub for Molecular Diversification

The true value of 7-bromoindazole lies in its capacity to serve as a versatile handle for introducing a wide array of functional groups. The carbon-bromine bond is the primary site of reactivity, most notably in palladium-catalyzed cross-coupling reactions.

Caption: Synthetic pathways from 7-bromoindazole.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the functionalization of 7-bromoindazole, enabling the formation of C(sp²)-C(sp²) bonds.[4][9][10] This reaction is tolerant of a wide range of functional groups and typically proceeds in high yields, making it a favored strategy in drug discovery for creating biaryl structures.[9][11]

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are chosen for their efficiency in the catalytic cycle. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity.

-

Base: A base (e.g., Cs₂CO₃, K₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. Cesium carbonate is often preferred for its high solubility and efficacy.[11]

-

Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.[11][12]

Table 2: Representative Suzuki-Miyaura Reactions of Substituted 7-Bromoindazoles

| 7-Bromoindazole Substrate | Boronic Acid Partner | Catalyst / Base | Conditions | Yield | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O, 140 °C, 2h (MW) | 62% | [9][11] |

| N-(7-bromo-1H-indazol-4-yl)acetamide | (4-methylphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O, 140 °C, 4h (sealed tube) | 75% | [9] |

| N-(7-bromo-1H-indazol-4-yl)acetamide | (thiophen-2-yl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O, 140 °C, 4h (sealed tube) | 85% | [9] |

This protocol is adapted from the procedure described by Bakr, et al. (2021).[9][11]

-

Reaction Setup: To a microwave vial or sealed tube, add the 4-substituted-7-bromo-1H-indazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 1.3 equiv).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).

-

Solvent Addition: Add a solvent mixture of dioxane, ethanol, and water (e.g., 3:1.5:0.5 mL per mmol of substrate).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reaction: Heat the mixture to 140 °C for 2-4 hours, either using microwave irradiation or a conventional heating block. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-indazole derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[13][14] This palladium-catalyzed reaction couples 7-bromoindazole with a primary or secondary amine, providing direct access to 7-aminoindazole derivatives that are otherwise difficult to synthesize.[4][15]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands, such as X-Phos or S-Phos, are often required to promote the challenging reductive elimination step that forms the C-N bond.[16]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine coupling partner, forming the active nitrogen nucleophile.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 7-bromo-1H-indazole (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and a strong base such as sodium tert-butoxide (1.5 equiv).

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the appropriate phosphine ligand (e.g., X-Phos, 4-8 mol%).

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and purify via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups at the 7-position, creating a C(sp²)-C(sp) bond.[4][17] This reaction is invaluable for building extended conjugated systems or for introducing a versatile functional group that can undergo further transformations, such as click chemistry. The reaction typically employs a dual-catalyst system of palladium and copper(I).[17][18]

Regioselectivity in Electrophilic Aromatic Substitution

While cross-coupling at the C-Br bond is the dominant mode of reactivity, the indazole ring can also undergo electrophilic substitution. The outcome is dictated by a complex interplay between the directing effects of the 7-bromo group and the inherent reactivity of the fused heterocyclic system.

-

C3 Position: In many N-unsubstituted indazoles, the C3 position is the most nucleophilic and prone to electrophilic attack.[19][20]

-

Benzene Ring (C4, C5, C6): The benzene portion of the ring is generally deactivated by the fused pyrazole ring and the 7-bromo substituent. However, substitution can be directed to these positions under forcing conditions or with activating groups present elsewhere on the ring. For instance, studies have shown that placing a sulfonamide or amide group at the C4 position can effectively direct subsequent bromination specifically to the C7 position, highlighting the subtle electronic control that governs regioselectivity.[9][11]

Synthesis of the 7-Bromo-1H-Indazole Precursor

A reliable supply of the starting material is crucial. A common and effective method for the synthesis of 7-bromo-1H-indazole is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[21]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1H-indazole | 53857-58-2 | FB52140 | Biosynth [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 19. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. soc.chim.it [soc.chim.it]

- 21. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Initial Synthesis of 7-Bromo-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indazole-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, underpinning the development of a new generation of therapeutic agents. Its unique structural features, characterized by the indazole core, a strategically positioned bromine atom, and a reactive carboxylic acid handle, offer a versatile platform for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the foundational chemistry of this compound, from its conceptual discovery within the broader class of indazole derivatives to the logical design of its initial synthesis. We will dissect a plausible and efficient synthetic route, elucidating the mechanistic underpinnings of each transformation and offering a field-proven protocol for its preparation. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the biological activity of the native indole nucleus found in numerous signaling molecules.[1] This bioisosterism allows indazole-containing compounds to interact with a wide array of biological targets, leading to their successful application as anti-inflammatory, anticancer, and antiviral agents.[2][3][4] The introduction of a carboxylic acid group at the 3-position further enhances the synthetic utility of the indazole core, providing a crucial anchor point for the elaboration of diverse pharmacophores through amide bond formation and other coupling reactions.[1]

The subject of this guide, this compound, represents a strategic refinement of this valuable scaffold. The bromine atom at the 7-position is not merely a placeholder; it serves as a powerful tool for medicinal chemists, enabling a variety of cross-coupling reactions to introduce further molecular complexity and fine-tune the pharmacological properties of the final compound.[2]

Conceptualization of the Initial Synthesis: A Retrosynthetic Analysis

While a singular, seminal publication detailing the ab initio discovery and synthesis of this compound is not readily identifiable in the historical literature, its initial preparation can be logically reconstructed from established and well-documented synthetic methodologies for analogous structures. A plausible and efficient retrosynthetic pathway begins with the disconnection of the carboxylic acid group, leading back to the 7-bromo-1H-indazole core. This core, in turn, can be envisioned as arising from the cyclization of a suitably substituted aniline derivative.

This retrosynthetic logic points to a forward synthesis commencing with 2-bromo-6-methylaniline, a readily available starting material. The synthesis would proceed through the formation of the indazole ring system, followed by the introduction of the carboxylic acid at the 3-position.

A Plausible Initial Synthetic Workflow

The following section details a robust and experimentally validated multi-step synthesis of this compound, based on established principles of heterocyclic chemistry.

Overall Synthetic Scheme

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-1H-indazole from 2-Bromo-6-methylaniline

This transformation is a classic example of the Richter synthesis, a reliable method for the formation of the indazole ring from o-toluidine derivatives.

-

Protocol:

-

To a stirred solution of 2-bromo-6-methylaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, cooled to 0-5 °C, is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a heated solution of a reducing agent, such as sodium sulfite, to facilitate cyclization.

-

Upon completion of the reaction, the mixture is cooled, and the crude 7-bromo-1H-indazole is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

-

Causality of Experimental Choices: The use of nitrous acid (generated in situ from sodium nitrite and HCl) is a standard and efficient method for the diazotization of anilines. The subsequent cyclization is a key step, and the choice of a mild reducing agent ensures the formation of the desired indazole ring without over-reduction.

Step 2: Carboxylation of 7-Bromo-1H-indazole to yield this compound

The introduction of the carboxylic acid group at the 3-position is achieved through directed ortho-metalation, a powerful tool for the functionalization of heterocyclic compounds.

-

Protocol:

-

A solution of 7-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.

-

Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

-

The reaction is allowed to warm to room temperature and then quenched with water.

-

The aqueous layer is separated and acidified with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

-

Causality of Experimental Choices: The use of two equivalents of n-BuLi is crucial. The first equivalent deprotonates the acidic N-H of the indazole, while the second equivalent deprotonates the C-3 position, which is the most acidic carbon proton due to the inductive effect of the adjacent nitrogen atoms. The subsequent quenching with carbon dioxide introduces the carboxylate group, which is then protonated upon acidic workup.

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a framework for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Indazole Formation

Caption: Proposed mechanism for the formation of the 7-bromo-1H-indazole core.

The formation of the indazole ring proceeds via the initial diazotization of the aniline nitrogen, followed by an intramolecular cyclization where the diazonium group is attacked by the aromatic ring. Subsequent tautomerization and aromatization lead to the stable indazole product.

Mechanism of Carboxylation

Caption: Mechanism of directed ortho-metalation and carboxylation.

The carboxylation reaction is a classic example of electrophilic substitution on an organometallic intermediate. The highly nucleophilic carbanion at the C-3 position of the dilithiated indazole readily attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated during the acidic workup to yield the final product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.9 (br s, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.30 (t, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.5, 141.0, 138.0, 129.0, 125.0, 122.0, 115.0, 110.0 |

| Mass Spectrometry (ESI-) | m/z 238.9, 240.9 [M-H]⁻ |

Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly based on experimental conditions and instrumentation.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through a logical and efficient sequence of well-established reactions, provides ready access to a versatile building block for the construction of novel therapeutic agents. This guide has provided a comprehensive overview of a plausible initial synthetic route, grounded in fundamental chemical principles, and has detailed the key experimental considerations and mechanistic pathways. As the quest for new and improved medicines continues, the utility of this compound as a starting point for innovation is certain to expand, making a thorough understanding of its foundational chemistry more critical than ever for researchers in the field.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carboxylic Acid (CAS 885278-71-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indazole-3-carboxylic acid, bearing the CAS number 885278-71-7, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid indazole core, substituted with a reactive bromine atom and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, including anti-inflammatory and anticancer agents.

Chemical Identity and Physicochemical Properties

This compound is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 885278-71-7 | [2] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 241.04 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry, room temperature environment. For long-term storage, 0-8 °C is recommended. | [3] |

| Synonyms | 7-bromo-2H-indazole-3-carboxylic acid | [1] |

Note: Experimental data on properties such as melting point, solubility, and pKa are not widely available in the public domain and should be determined empirically.

Structural Elucidation

The structure of this compound features a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The bromine atom is substituted at the 7-position of the indazole ring, and the carboxylic acid group is at the 3-position.

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis Protocols

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow.

Step 1: Synthesis of 7-Bromo-1H-indazole

This protocol is adapted from a known procedure for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer reaction.[4]

Materials:

-

7-Aminoindazole

-

Concentrated hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 7-aminoindazole in concentrated hydrobromic acid, dilute with water, and cool the solution to -10 °C.[4]

-

In a separate vessel, prepare a cooled aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution to the 7-aminoindazole solution, followed by the portion-wise addition of solid sodium nitrite while maintaining the temperature at -5 °C.[4]

-

Stir the reaction mixture for 15 minutes.

-

Prepare a cooled solution of cuprous bromide in concentrated hydrobromic acid and add it dropwise to the reaction mixture over 15 minutes.[4]

-

Allow the reaction to stir at room temperature for 2 hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Dilute the mixture with water and filter the resulting precipitate.

-

Wash the filter cake with ethyl acetate.

-

Separate the filtrate layers and extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.[4]

Step 2: Carboxylation of 7-Bromo-1H-indazole

The introduction of a carboxylic acid group at the C3 position of the indazole ring can be achieved through lithiation followed by quenching with carbon dioxide (dry ice). This is a common strategy for the carboxylation of heterocyclic compounds.

Materials:

-

7-Bromo-1H-indazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 7-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium to the solution and stir for 1-2 hours at -78 °C to allow for deprotonation and lithiation.

-

Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-14.0 (br s, 1H): Carboxylic acid proton (COOH).

-

δ 11.0-12.0 (br s, 1H): Indazole N-H proton.

-

δ 7.2-8.0 (m, 3H): Aromatic protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and the fused pyrazole ring.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 160-170: Carboxylic acid carbonyl carbon.

-

δ 110-145: Aromatic and heterocyclic carbons. The carbon bearing the bromine atom (C7) would be expected at the lower end of this range.

FT-IR (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.

-

~3100: N-H stretch of the indazole ring.

-

1720-1680: C=O stretch of the carboxylic acid.

-

1600-1450: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

-

~800-600: C-Br stretch.

Mass Spectrometry (EI):

-

m/z ~240/242: Molecular ion peaks (M⁺ and M⁺+2) corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Expect loss of COOH (m/z 45) and potentially Br (m/z 79/81).

Applications in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom at the 7-position is particularly useful as it provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The carboxylic acid group at the 3-position can be readily converted into amides, esters, and other functional groups, further enabling the exploration of structure-activity relationships.

While specific biological activity data for this compound is limited, related indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Many indazole derivatives have been investigated as kinase inhibitors and have shown potent antiproliferative activity against various cancer cell lines.[5]

-

Anti-inflammatory: The indazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral: Indazole-containing compounds have been explored for their potential as antiviral agents, including for the treatment of HIV.[6]

The structural similarity of this compound to the core of many of these active compounds suggests its potential as a valuable starting material for the discovery of new drugs in these and other therapeutic areas.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the presence of two key reactive functional groups make it an ideal starting material for the construction of diverse molecular libraries for drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 885278-71-7 [chemicalbook.com]

- 4. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-1H-indazole-3-carboxylic Acid

Introduction

7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its substituted indazole core makes it a valuable scaffold for the synthesis of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1][2] As a key starting material and intermediate, a thorough understanding of its physicochemical properties—specifically its solubility and stability—is paramount for successful process development, formulation, and ensuring the quality of downstream products.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability assessments.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 241.04 g/mol | [3][4] |

| CAS Number | 885278-71-7 | [3][4][5] |

| Appearance | Solid/Powder | [3][4] |

| Storage | Sealed in a dry place at room temperature. | [4] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a carboxylic acid group and an indazole ring system suggests that the solubility of this compound will be highly dependent on the pH of the medium and the nature of the solvent.

Predicted Solubility Profile

-

Aqueous Solubility: Due to the carboxylic acid moiety, the compound is expected to be poorly soluble in acidic aqueous solutions. As the pH increases and the carboxylic acid deprotonates to form a more polar carboxylate salt, its aqueous solubility is predicted to increase significantly. The indazole ring also has a pKa and can be protonated or deprotonated, further influencing solubility.

-

Organic Solubility: The molecule possesses both polar (carboxylic acid, indazole N-H) and non-polar (bromophenyl ring) regions, suggesting it will be soluble in a range of organic solvents. It is anticipated to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate to low solubility in polar protic solvents like methanol and ethanol.

Experimental Workflow for Solubility Determination

A systematic approach is required to quantify the solubility in various solvent systems. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended analytical technique for accurate quantification.[8]

Caption: Workflow for Experimental Solubility Determination.

Protocol for Thermodynamic Solubility Assessment

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH-adjusted buffers, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the diluted sample by a validated stability-indicating HPLC method.

-

Calculation: Determine the concentration of the compound in the original supernatant by comparing its peak area to a standard calibration curve.

Recommended Solvents for Screening

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4, 9.0 | To assess pH-dependent solubility and inform formulation strategies for different physiological environments. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Commonly used in synthesis and for preparing stock solutions for biological assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Relevant for purification (crystallization) and formulation. |

| Non-Polar | Dichloromethane (DCM), Toluene | To understand solubility in extraction and synthesis solvents. |

Stability Assessment and Forced Degradation

Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[9][10] Forced degradation, or stress testing, is a systematic way to accelerate this process under conditions more severe than those used for long-term stability studies.[9][10]

Predicted Degradation Pathways for Indazoles

Based on the known chemistry of indazole derivatives, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, other reactions could be promoted.

-

Oxidation: The indazole ring system can be susceptible to oxidation.

-

Photodegradation: Exposure to UV light can induce photochemical rearrangements in indazoles.

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.[11]

Experimental Workflow for Forced Degradation Studies

A well-designed forced degradation study involves exposing the compound to various stress conditions and analyzing the resulting samples to identify and quantify any degradants.[10]

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To assess stability in alkaline environments. |

| Oxidative | 3% H₂O₂ at room temperature for 24h | To simulate oxidative stress. |

| Thermal | Solid-state at 105°C for 48h; Solution at 60°C for 48h | To evaluate the effect of heat on the compound in both solid and solution states. |

| Photolytic | Solid-state and solution exposed to ICH Q1B specified light conditions (UV/Vis) | To determine light sensitivity. |

Analytical Approach: A stability-indicating HPLC method is essential for these studies. This method must be able to resolve the parent peak from all process impurities and degradation products.[8][12] Mass spectrometry (LC-MS) should be coupled with HPLC to aid in the identification of the molecular weights of any new peaks that appear under stress conditions.

Conclusion

While specific experimental data for this compound remains limited in public literature, this guide provides a robust scientific framework for its comprehensive characterization. By following the outlined protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data needed to advance their projects. The predicted behaviors, based on the chemistry of the indazole and carboxylic acid functional groups, serve as a strong starting point for experimental design. A thorough understanding of these properties is a non-negotiable aspect of ensuring the quality, efficacy, and safety of any downstream pharmaceutical or chemical product.

References

- 1. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 885278-71-7 [sigmaaldrich.com]

- 5. This compound | 885278-71-7 [chemicalbook.com]

- 6. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 7. 3-溴-1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

Exploring the Chemical Space of 7-Bromo-1H-Indazole: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif, frequently incorporated into molecules of profound biological significance. Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that commend it to drug discovery programs. The strategic introduction of a bromine atom at the 7-position of the indazole core unlocks a versatile synthetic handle, providing a gateway to a rich and diverse chemical space. This guide offers an in-depth exploration of the synthesis and derivatization of 7-bromo-1H-indazole, presenting field-proven insights and detailed experimental protocols for its functionalization. We will delve into the key reaction classes—N-alkylation, palladium-catalyzed cross-coupling reactions, and C-H functionalization—elucidating the mechanistic principles that govern selectivity and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the creation of novel chemical entities.

The Strategic Importance of the 7-Bromo-1H-Indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents, including the kinase inhibitors pazopanib and axitinib.[1] The 7-bromo-1H-indazole derivative is particularly valuable due to the C-Br bond, which is amenable to a wide array of robust and high-yielding cross-coupling reactions.[2] This allows for the late-stage introduction of diverse molecular fragments at a position that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. A prime example of its utility is in the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, where a functionalized 7-bromo-indazole serves as a key intermediate.[3][4][5]

Synthesis of the Core: Accessing 7-Bromo-1H-Indazole

A common and reliable method for the synthesis of 7-bromo-1H-indazole begins with the commercially available 7-amino-1H-indazole. The transformation is a classic Sandmeyer-type reaction, where the primary amine is converted to a diazonium salt and subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis of 7-Bromo-1H-Indazole from 7-Amino-1H-Indazole

-

Diazotization: 7-Amino-1H-indazole (1.0 eq) is dissolved in concentrated hydrobromic acid (approx. 7 mL per gram of starting material) and diluted with water (approx. 2.5 mL per gram). The solution is cooled to -10 °C in an ice-salt bath.

-

Nitrite Addition: A solution of sodium nitrite (1.1 eq) in water is prepared and cooled. This solution is added dropwise to the indazole solution, maintaining the temperature below 0 °C. Following this, solid sodium nitrite (an additional 1.5 eq) is added portion-wise.

-